molecular formula C24H17Cl2F3N4O4 B12365749 Hsd17B13-IN-62

Hsd17B13-IN-62

Cat. No.: B12365749
M. Wt: 553.3 g/mol
InChI Key: TUQNXIQURRVRBT-UHFFFAOYSA-N
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Description

Hsd17B13-IN-62 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases, making this compound a promising candidate for therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-62 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is typically carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. The process may involve the use of automated systems for precise addition of reagents and monitoring of reaction progress. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-62 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to obtain the final compound, this compound. These intermediates may include various functionalized derivatives that contribute to the compound’s overall activity and selectivity .

Scientific Research Applications

Hsd17B13-IN-62 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.

    Biology: Investigated for its effects on cellular lipid droplets and its potential to modulate lipid-related pathways.

    Medicine: Explored as a therapeutic agent for the treatment of NAFLD and NASH, with potential benefits in reducing liver inflammation and fibrosis.

    Industry: Utilized in the development of diagnostic assays and screening platforms for liver diseases .

Mechanism of Action

Hsd17B13-IN-62 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing the accumulation of lipid droplets in hepatocytes. The compound also modulates signaling pathways related to inflammation and fibrosis, contributing to its therapeutic potential in liver diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H17Cl2F3N4O4

Molecular Weight

553.3 g/mol

IUPAC Name

4,6-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)

InChI Key

TUQNXIQURRVRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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